N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)Acetamide hydrochloride
CAS No.:
Cat. No.: VC18675050
Molecular Formula: C10H16ClN3O3
Molecular Weight: 261.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16ClN3O3 |
|---|---|
| Molecular Weight | 261.70 g/mol |
| IUPAC Name | N-(1,3-dioxo-2,8-diazaspiro[4.5]decan-2-yl)acetamide;hydrochloride |
| Standard InChI | InChI=1S/C10H15N3O3.ClH/c1-7(14)12-13-8(15)6-10(9(13)16)2-4-11-5-3-10;/h11H,2-6H2,1H3,(H,12,14);1H |
| Standard InChI Key | WSSBFGRTINNCQC-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NN1C(=O)CC2(C1=O)CCNCC2.Cl |
Introduction
N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide hydrochloride is a complex organic compound belonging to the spirocyclic class, characterized by its unique structural features. This compound combines a spirocyclic core with an acetamide group, which imparts distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
Chemical Reactivity
The chemical reactivity of N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide hydrochloride can be influenced by various factors, including the presence of electrophilic sites within the molecule. Typical reactions may involve nucleophilic substitutions and cyclization processes, depending on the reaction conditions such as temperature, solvent, and catalysts used.
Biological Activity and Potential Applications
Compounds with spirocyclic structures often exhibit significant biological activity, which can be attributed to their unique structural configurations. Preliminary studies suggest that N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide hydrochloride may interact with various biological targets, including enzymes and receptors. These interactions could lead to therapeutic effects, making it a potential candidate for drug development aimed at specific pathways.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1,3-thiazol-2-yl)acetamide | Contains a thiazole group | Enhanced reactivity and biological activity due to the thiazole moiety |
| 2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-phenylacetamide | Features a phenyl group | Exhibits variations in functional groups and potential biological activity |
| N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide hydrochloride | Hydrochloride salt form | Enhanced solubility and stability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume